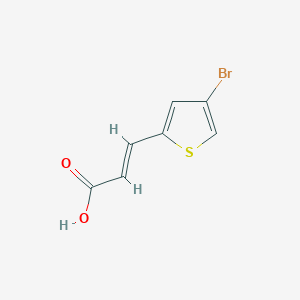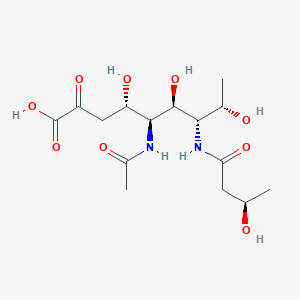
3-(4-Bromo-2-thienyl)acrylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives like 3-(4-Bromo-2-thienyl)acrylic acid often involves strategies such as direct bromination or functionalization of existing thiophene compounds. For example, bromination of β-3-thienylacrylic acid in glacial acetic acid yields β-(2-bromo-3-thienyl)-acrylic acid, demonstrating a method to introduce bromine selectively onto the thiophene ring (Campaigne, Fedor, & Johnson, 1964). Moreover, the synthesis of thiophene derivatives can also include reactions such as the condensation of thiophene aldehydes with malonic acid derivatives to form acrylic acids, highlighting the versatility of synthetic routes available for these compounds.
Molecular Structure Analysis
The molecular structure of 3-(4-Bromo-2-thienyl)acrylic acid and its derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. These studies provide detailed insights into the conformation, bonding, and overall geometry of the molecule, which are crucial for understanding its reactivity and properties. For instance, the crystal structure analysis of a closely related compound, (2E)-3-(2-thienyl)acrylic acid-benzene-1,2-diamine, reveals the planarity of the thiophene and benzene rings and the presence of intermolecular hydrogen bonding, which could influence the compound's chemical behavior (Akkurt, Yıldırım, Şireci, Küçükbay, & Büyükgüngör, 2007).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis : A study demonstrated the indium-promoted reaction of 2-(bromomethyl)acrylic acid and carbonyl compounds leading to the synthesis of α-methylene-γ-lactones (Choudhury, Foubelo, & Yus, 1999). Another research achieved the asymmetric hydrogenation of 2-(4-methoxy-5-phenyl-3-thienyl)acrylic acid, producing (+)-2-(4-methoxy-5-phenyl-3-thienyl)propionic acid with high yield and optical purity (Stoll & Süess, 1974).
Pharmacological Potential : Novel acrylic acid derivatives, including 3-(5-nitro-2-thienyl) acrylic acid, have shown potential as dual lipoxygenase/cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities (Pontiki et al., 2011). Additionally, derivatives of 3-(5-nitro-2-thienyl) acrylic acid demonstrated promising antibacterial activity against various bacteria (Kimura, Yabuuchi, & Hisaki, 1962).
Material Science : Poly(3-thiophene-3-yl-acrylic acid) is a new polythiophene derivative soluble in polar solvents, showing consistency with quantum mechanical calculations in its structural model and electronic properties (Bertran et al., 2008). Core-shell hydrogel particles with this compound exhibit potential for diverse applications in biomedical, environmental, and catalysis fields (Sahiner, Butun, & Ilgin, 2011).
Electrochemical Applications : Synthesis and electrochemical characterization of new acrylate substituted thiophene derivatives, including (3-thienyl) methylacrylate, were explored for their potential in electropolymerization and electrochemical applications (Lankinen et al., 1999).
Safety And Hazards
As with any chemical compound, safety precautions should be taken when handling 3-(4-Bromo-2-thienyl)acrylic acid. It may pose risks related to skin and eye irritation, inhalation, and ingestion. Researchers and users should consult safety data sheets (SDS) for specific handling instructions, protective equipment, and disposal guidelines .
Eigenschaften
IUPAC Name |
(E)-3-(4-bromothiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h1-4H,(H,9,10)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKFUECAKTYKCR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1Br)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263715 | |
| Record name | (2E)-3-(4-Bromo-2-thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-thienyl)acrylic acid | |
CAS RN |
103686-16-4 | |
| Record name | (2E)-3-(4-Bromo-2-thienyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103686-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(4-Bromo-2-thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103686-16-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















